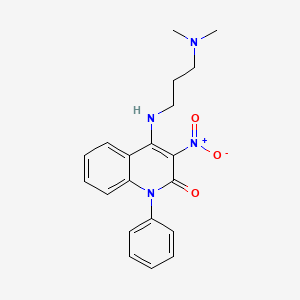
4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is part of a class of nitroquinolines that have been synthesized and evaluated for their potential as hypoxia-selective cytotoxins and radiosensitizers for hypoxic cells in cancer treatment . These compounds have shown varying degrees of hypoxic selectivity and have been studied for their structure-activity relationships, particularly in the context of their reduction potentials and their ability to alkylate DNA under hypoxic conditions .
Synthesis Analysis
The synthesis of related nitroquinoline compounds involves multicomponent reactions and has been characterized by various analytical techniques such as IR, NMR, and single-crystal X-ray diffraction . A modified Strecker synthesis has also been employed to produce related compounds, demonstrating the versatility of synthetic approaches in creating these molecules . The synthesis of these compounds is crucial for their evaluation as therapeutic agents, as it allows for the exploration of structure-activity relationships and the optimization of their pharmacological properties .
Molecular Structure Analysis
The molecular structure of related nitroquinoline derivatives has been determined using single-crystal X-ray diffraction, revealing details such as conformation and dihedral angles between rings . These structural analyses are essential for understanding the interactions of these compounds with biological targets and for rational drug design .
Chemical Reactions Analysis
The nitroquinoline compounds undergo bioreduction in hypoxic conditions, which is a key feature of their mechanism of action as hypoxia-selective cytotoxins . The reduction potential of these compounds is influenced by their substitution patterns, which can affect their selectivity and potency as therapeutic agents . Additionally, the presence of nitro groups and their ability to release nitric oxide is a factor in the evaluation of these compounds as analgesic and anti-inflammatory agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroquinoline derivatives, such as their fluorescence properties, have been studied to assess their potential use as molecular fluorescent probes . These properties are influenced by the molecular structure and the nature of the substituents on the nitroquinoline core . Understanding these properties is important for the development of these compounds as diagnostic tools or as part of therapeutic regimens .
Scientific Research Applications
Hypoxia-Selective Cytotoxins
A study by Denny et al. (1992) synthesized and evaluated a series of isomeric 4-[[3-(dimethylamino)propyl]amino]nitroquinolines as hypoxia-selective cytotoxins. These compounds displayed significant selectivity towards hypoxic cells, making them potential candidates for targeting tumor cells that are in hypoxic conditions. Their ability to sensitize hypoxic cells to radiation further underscores their potential in cancer therapy Denny, W., Atwell, G., Roberts, P. B., Anderson, R., Boyd, M., Lock, C., & Wilson, W. (1992). Journal of medicinal chemistry.
Antimalarial Activity
Werbel et al. (1986) explored the antimalarial activity of a series of related compounds, demonstrating significant efficacy against Plasmodium berghei in mice. This study highlights the potential of such compounds in the development of new antimalarial drugs, contributing to the fight against malaria Werbel, L. M., Cook, P., Elslager, E., Hung, J., Johnson, J., Kesten, S., Mcnamara, D., Ortwine, D., & Worth, D. (1986). Journal of medicinal chemistry.
Photolabile Precursors
Papageorgiou and Corrie (2000) investigated the effects of aromatic substituents on the photocleavage efficiency of 1-acyl-7-nitroindolines, which serve as photolabile precursors of neuroactive amino acids. The study suggests that certain substitutions can significantly improve the efficiency of photocleavage, indicating potential applications in the controlled release of bioactive compounds Papageorgiou, G., & Corrie, J. (2000). Tetrahedron.
Antioxidant Studies
Al-azawi (2016) synthesized and characterized derivatives for their antioxidant properties. The study revealed that certain compounds exhibit excellent scavenging capacity against radicals, underscoring their potential as antioxidants in pharmaceutical and cosmetic applications Khalida F. Al-azawi (2016). Oriental journal of chemistry.
DNA-Intercalating Antitumor Agents
Atwell, Baguley, and Denny (1989) evaluated phenyl-substituted derivatives as "minimal" DNA-intercalating agents for antitumor activity. This research contributes to the understanding of the structure-activity relationship of such compounds, aiding in the design of more effective antitumor drugs Atwell, G., Baguley, B., & Denny, W. A. (1989). Journal of medicinal chemistry.
properties
IUPAC Name |
4-[3-(dimethylamino)propylamino]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-22(2)14-8-13-21-18-16-11-6-7-12-17(16)23(15-9-4-3-5-10-15)20(25)19(18)24(26)27/h3-7,9-12,21H,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYUUBDLKMOTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)
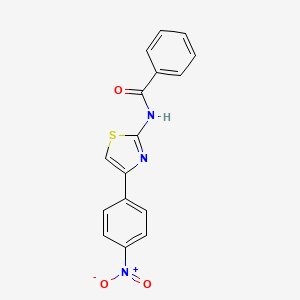
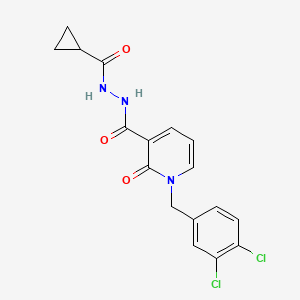
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3016719.png)
![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B3016722.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)
![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)
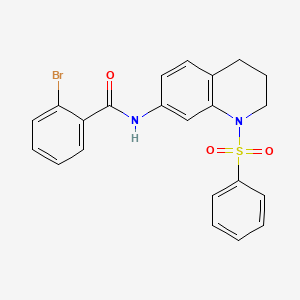
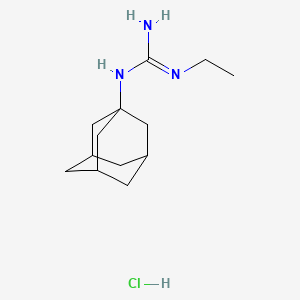
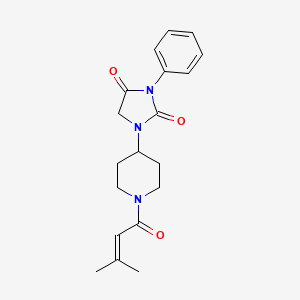
![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)
